molecular formula C25H38O4 B1249298 (6E)-neomanoalide

(6E)-neomanoalide

Cat. No.: B1249298
M. Wt: 402.6 g/mol
InChI Key: VOZHIXNCTBMKNV-KXUMGZKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-Neomanoalide is a bioactive sesterterpenoid belonging to the manoalide family, first isolated from marine sponges such as Luffariella variabilis and Hippospongia lachne . Structurally, it features a 25-carbon skeleton with a γ-lactone ring, a conjugated diene system, and a 6,7-double bond in the E-configuration, which distinguishes it from its Z-isomer, (6Z)-neomanoalide . The compound exhibits significant biological activities, including cytotoxicity against tumor cell lines (e.g., A549, HeLa, HCT-116) and inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways . Its absolute configuration, particularly the 4S stereochemistry, was confirmed through advanced spectroscopic methods and chiral resolution techniques .

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(2R)-3-(hydroxymethyl)-2-[(2E,6E)-3-(hydroxymethyl)-7-methyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H38O4/c1-18(10-12-22-19(2)8-6-14-25(22,3)4)7-5-9-20(16-26)11-13-23-21(17-27)15-24(28)29-23/h7,11,15,23,26-27H,5-6,8-10,12-14,16-17H2,1-4H3/b18-7+,20-11+/t23-/m1/s1

InChI Key

VOZHIXNCTBMKNV-KXUMGZKHSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C[C@@H]2C(=CC(=O)O2)CO)/CO)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2C(=CC(=O)O2)CO)CO)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Compound Molecular Formula Source Stereochemical Features Key Structural Differences
(6E)-Neomanoalide C25H38O4 Hippospongia lachne 6,7-E double bond; 4S configuration Reference compound for manoalide derivatives
(6Z)-Neomanoalide C25H38O4 Hyrtios erectus 6,7-Z double bond; 4R configuration Geometry of 6,7 double bond alters bioactivity
Hippolide E C25H40O4 Cacospongia sp. 4S configuration; lacks conjugated diene system Reduced anti-inflammatory potential vs. (6E)-neomanoalide
Manoalide C25H36O4 Luffariella variabilis No 6,7 double bond; 24-hydroxy group Broader PLA2 inhibition but lower cytotoxicity
Seco-manoalide C25H38O5 Hyrtios erectus Cleaved γ-lactone ring; additional hydroxyl group Weaker cytotoxicity (IC50 > 10 µM)

Stereochemical Insights

  • (6E)- vs. (6Z)-Neomanoalide: The E/Z isomerism at the 6,7 position significantly impacts bioactivity. (6E)-neomanoalide shows higher cytotoxicity (IC50 ~5–10 µM) compared to the Z-isomer, which is less potent .
  • Enantiomeric Pairs: (6E)-Neomanoalide and hippolide E were isolated as enantiomers (e.g., 5a/5b) with opposite optical rotations ([α]D +3.6 vs. −7.7) and mirrored electronic circular dichroism (ECD) spectra .

Cytotoxicity

Compound Cell Line (IC50, µM) Notes Reference
(6E)-Neomanoalide A549: 5.22×10⁻²; HeLa: 4.80×10⁻² Most potent in manoalide derivatives
(6Z)-Neomanoalide HCT-116: 35.13 Moderate activity
Hippolide E Inactive (IC50 > 10) Lacks conjugated diene system
Manoalide MOLT-3: 3.79–5.82 Broad-spectrum PLA2 inhibition

Enzyme Inhibition

  • PLA2 Inhibition: (6E)-Neomanoalide and manoalide both irreversibly inhibit PLA2, but manoalide has a broader application in anti-inflammatory research due to its earlier discovery and structural stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E)-neomanoalide
Reactant of Route 2
(6E)-neomanoalide

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